5-Fluoro-2-iodo-3-methylpyridine
Description
Strategic Importance of Specific Halogen and Methyl Substituent Patterns
The specific substitution pattern of 5-Fluoro-2-iodo-3-methylpyridine is of particular strategic importance. The iodine atom at the 2-position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orglibretexts.orgwikipedia.org This allows for the facile introduction of a wide variety of carbon and nitrogen-based substituents at this position.
The fluorine atom at the 5-position, in contrast, is generally less reactive in these cross-coupling reactions, often remaining intact during the transformation of the C-I bond. nih.gov The presence of fluorine can impart desirable properties to the final molecule, including increased metabolic stability and enhanced binding affinity. The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule, which can be crucial for its biological activity. This unique combination of reactive sites allows for a stepwise and controlled functionalization of the pyridine (B92270) ring.
Overview of Research Trajectories for Multifunctional Pyridine Derivatives
Research into multifunctional pyridine derivatives is a vibrant area of chemical science. researchgate.net The development of novel synthetic methodologies to access these compounds and the exploration of their applications in various fields are ongoing. A key research trajectory involves the use of these building blocks in the synthesis of complex, biologically active molecules. For instance, the differential reactivity of the halogen atoms in compounds like this compound is exploited to build up molecular complexity in a controlled manner. This has led to their use as key intermediates in the synthesis of targeted therapies in medicine and in the development of more effective and sustainable agrochemicals. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key properties of this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 153034-78-7 | researchgate.nettanzhenbio.com |
| Molecular Formula | C₆H₅FIN | researchgate.net |
| Molecular Weight | 237.01 g/mol | researchgate.net |
| Melting Point | 38-42 °C | researchgate.net |
| Appearance | Solid | researchgate.net |
| Technique | Data |
|---|---|
| 1H NMR | Predicted shifts would show signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atom. |
| 13C NMR | Predicted shifts would indicate the number of unique carbon environments, with the carbon attached to fluorine showing a characteristic coupling. |
| IR Spectroscopy | Expected to show characteristic peaks for C-H, C-F, C-I, and aromatic C=C and C=N stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak and fragmentation patterns characteristic of the loss of iodine, fluorine, and methyl groups. |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPINTLXFPDANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743422 | |
| Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49767-17-1 | |
| Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49767-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 5 Fluoro 2 Iodo 3 Methylpyridine
Retrosynthetic Analysis and Precursor Design for Pyridine (B92270) Ring Construction
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.org This process allows chemists to logically plan a synthetic route by identifying key bond disconnections. wikipedia.orgamazonaws.com
For 5-Fluoro-2-iodo-3-methylpyridine, a primary retrosynthetic approach involves disconnecting the carbon-halogen and carbon-methyl bonds. This suggests that a suitable precursor could be a simpler substituted pyridine, such as 3-methylpyridine (B133936) (β-picoline), which can then undergo sequential halogenation.
Key Retrosynthetic Disconnections:
C-I Bond: Disconnecting the carbon-iodine bond points to a 5-fluoro-3-methylpyridine precursor, which would require a regioselective iodination at the C2 position.
C-F Bond: A C-F bond disconnection suggests a 2-iodo-3-methylpyridine (B1296433) intermediate. The subsequent fluorination would need to be directed to the C5 position.
Pyridine Ring: A more fundamental approach involves building the pyridine ring itself from acyclic precursors already containing the required substituents or precursors to them.
The choice of precursor is critical and is often dictated by the commercial availability of starting materials and the efficiency of the subsequent functionalization steps. A common starting material for many pyridine derivatives is 3-methylpyridine, due to its availability. drugbank.com The synthetic plan would then revolve around the selective introduction of iodine and fluorine at the C2 and C5 positions, respectively.
Development of Novel Synthetic Pathways to this compound
The development of synthetic pathways for polysubstituted pyridines like this compound focuses on achieving high regioselectivity and yield. This involves a careful selection of halogenating agents and reaction conditions to control the position of substitution on the electron-deficient pyridine ring.
Regioselective halogenation of pyridines is a significant challenge in synthetic chemistry. nih.govnsf.gov The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, which often requires harsh conditions. nih.gov
For a 3-methylpyridine precursor, halogenation must be precisely controlled to target the 2- and 5-positions. The methyl group at the 3-position weakly activates the ring, but directing effects are often complex. A notable strategy for achieving 3-selective halogenation involves the use of Zincke imine intermediates. nih.govnsf.govchemrxiv.org This method involves a ring-opening, halogenation, and ring-closing sequence that allows for mild and highly regioselective halogenation. nih.govchemrxiv.org While this specific method targets the 3-position, the principle of temporarily modifying the pyridine ring to control reactivity is a key concept.
Common reagents for regioselective bromination and chlorination include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. nih.gov The choice of solvent and reaction conditions can significantly influence the position of halogenation on activated pyridines. researchgate.net
Introducing fluorine onto a pyridine ring is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. acs.org A variety of methods have been developed to achieve this transformation, each with its own advantages regarding scope and regioselectivity.
One approach involves the use of elemental fluorine, often in combination with other reagents to moderate its reactivity. For instance, elemental fluorine-iodine mixtures can achieve selective fluorination of pyridine derivatives, typically at the 2-position. rsc.org Another powerful reagent is silver difluoride (AgF₂), which can be used for the C-H fluorination of pyridines and diazines at the position alpha to a nitrogen atom. acs.org
Late-stage fluorination, where the fluorine atom is introduced at the end of a synthetic sequence, is particularly valuable. acs.orgacs.org A method for 3-selective pyridine fluorination utilizes Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic fluorinating reagents before ring closure. acs.org
| Reagent/Method | Typical Position of Fluorination | Key Features | Reference |
|---|---|---|---|
| Elemental Fluorine-Iodine | 2-position | Achieves high yield at room temperature. | rsc.org |
| Silver Difluoride (AgF₂) | Position α to nitrogen | Suitable for late-stage functionalization. | acs.org |
| Zincke Imine Intermediates | 3-position | Accommodates a wide range of pyridine substitution patterns. | acs.org |
| Rh(III)-Catalyzed C–H Functionalization | 3-position | Effective for multi-substituted 3-fluoropyridines. | nih.gov |
The direct iodination of pyridine rings can be challenging due to the low electrophilicity of molecular iodine. nih.govsemanticscholar.org Therefore, most methods require an activating agent or a pre-functionalized substrate.
A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles. rsc.orgrsc.org This method can lead to iodination at the C3 and C5 positions of pyridines. rsc.orgrsc.org Another approach is electrophilic iodination using a combination of molecular iodine and an oxidizing agent or a Lewis acid. For example, a mixture of iodine and silver nitrate (AgNO₃) can serve as an effective electrophilic iodinating reagent, even under solvent-free mechanochemical conditions. nih.govsemanticscholar.org
For the synthesis of this compound, a plausible route would involve the iodination of a 5-fluoro-3-methylpyridine precursor. The electronic properties of the fluorine at C5 and the methyl group at C3 would influence the regioselectivity of the iodination, with the C2 position being a likely target for substitution.
The introduction of a methyl group onto a pyridine ring can be accomplished through various methods, although achieving high regioselectivity can be challenging. biu.ac.ilsemanticscholar.org Strategies for C-methylation can be broadly categorized into the modification of an existing functional group or the direct addition of a methyl moiety. semanticscholar.org
Direct methylation can be achieved through:
Nucleophilic attack: Using methyl nucleophiles like methyl lithium or Grignard reagents on electrophilically activated pyridines. semanticscholar.org
Radical reactions: Employing methyl radicals, which can be generated from various sources. semanticscholar.org
Cross-coupling reactions: Transition metal-catalyzed reactions are a powerful tool for introducing methyl groups. semanticscholar.org
Alternatively, the methyl group can be present in the initial building blocks used to construct the pyridine ring. Furthermore, an existing methyl group on a pyridine ring can be functionalized to facilitate other transformations. semanticscholar.orgresearchgate.net For example, the deprotonation of the methyl group of picolines can generate a nucleophile that can react with various electrophiles. researchgate.net
| Methodology | Methyl Source | Description | Reference |
|---|---|---|---|
| Nucleophilic Addition | MeLi, MeMgX | Reaction of an electrophilic pyridine with a methyl nucleophile. Often requires low temperatures. | semanticscholar.org |
| Radical Methylation | Peroxides, DMSO | Generation of methyl radicals that add to the pyridine ring. Can lack regioselectivity. | researchgate.netnih.gov |
| Cross-Coupling | CH₃I, CD₃I | Transition metal-catalyzed reaction, for example, with pyridine N-oxides or halopyridines. | semanticscholar.orgresearchgate.net |
| Catalytic Alkylation | Methanol | Vapor phase reaction at high temperatures with a catalyst. | google.com |
Catalytic Approaches to this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, catalytic methods can be applied to several key steps.
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in forming C-C, C-N, and C-halogen bonds. iodobenzene.ltd For instance, a Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
Sustainable and Green Synthesis Strategies for this compound
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes minimizing solvent use, maximizing atom economy, and employing catalytic methods.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a powerful solvent-free alternative to traditional solution-phase synthesis. colab.ws This technique has been successfully applied to the halogenation of various heterocyclic compounds. researchgate.netrsc.org
A potential mechanochemical route to this compound could involve grinding solid 5-fluoro-3-methylpyridine with a solid iodinating agent, such as N-iodosuccinimide (NIS), potentially with a catalytic additive. colab.ws Such solvent-free methods reduce volatile organic compound (VOC) emissions and can lead to faster reaction times and different selectivity compared to solution-based reactions. Research has shown that mechanochemical grinding can be effective for the synthesis of halogenated imidazo[1,2-a]pyridines and quinolines. researchgate.net The application of mechanochemistry to the direct iodination of a fluorinated picoline represents a promising green synthetic strategy. rsc.orgrsc.org
Atom economy is a central principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Addition and C-H functionalization reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.
The synthesis of this compound via direct C-H iodination of 5-fluoro-3-methylpyridine would be highly atom-economical. In this hypothetical reaction:
5-fluoro-3-methylpyridine + [Iodinating Reagent] → this compound + [Byproduct]
While well-established for many transformations, the application of biocatalysis and organocatalysis to the de novo construction of a complex, heavily substituted pyridine like this compound is still an emerging and challenging field.
Organocatalysis: Organocatalysts are small organic molecules that can accelerate reactions. Photochemical organocatalytic methods have been developed for the functionalization of pyridines, often proceeding via radical intermediates. nih.govacs.orgnih.gov These methods can offer unique regioselectivity compared to traditional ionic pathways. For instance, a dithiophosphoric acid catalyst has been used to functionalize pyridines at the C4 position under photochemical conditions. acs.org While a direct application for C2 iodination of the target precursor has not been reported, the development of new organocatalytic systems could provide future pathways.
Biocatalysis: Biocatalysis uses enzymes or whole microbial cells to perform chemical transformations. While enzymes like "ene"-reductases have been used in biocatalytic coupling reactions on some aromatic compounds, their application to electron-deficient heterocycles like pyridine is often challenging. acs.org Recent studies have shown that dimethoxy-substituted pyridines can be functionalized, but unsubstituted pyridine was unreactive under the reported biocatalytic conditions. acs.org The synthesis of a highly functionalized molecule like this compound using current biocatalytic methods remains a significant hurdle, though future enzyme engineering may provide novel solutions.
Reactivity and Mechanistic Investigations of 5 Fluoro 2 Iodo 3 Methylpyridine
Halogen-Specific Reactivity at the Iodo Position (C-2)
The iodine atom at the C-2 position of the pyridine (B92270) ring is the primary site of reactivity for a variety of transformations. Its susceptibility to oxidative addition with transition metals and its ability to act as a leaving group in nucleophilic substitution reactions make it a versatile handle for molecular elaboration. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C-5 further activates the C-2 position, enhancing the reactivity of the iodo group.
Cross-Coupling Reactions Utilizing the Iodo Moiety
The C-I bond is particularly well-suited for a range of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.
Palladium catalysis is a cornerstone of cross-coupling chemistry, and 5-Fluoro-2-iodo-3-methylpyridine is an excellent substrate for these transformations. The general mechanism for these reactions involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The versatility of Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C-2 position. nih.govmdpi.com The reaction conditions are generally mild and tolerant of various functional groups. organic-chemistry.orgnih.gov A typical catalyst system involves a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a phosphine (B1218219) ligand. acs.org
| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to Good mdpi.com |
| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Mixture of products nih.gov |
| 5-iodopyridoimidazoisoquinolinium iodide | Arylboronic acids | Pd(dppf)₂Cl₂·CH₂Cl₂ | KF | DME/MeOH/H₂O | Not specified | Not specified researchgate.net |
Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partner. nih.govwikipedia.org While effective, the toxicity of organotin compounds has led to a decrease in its use compared to other methods. wikipedia.org
Heck Reaction: In the Heck reaction, the iodo-pyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high regioselectivity. organic-chemistry.orgmdpi.com
Sonogashira Coupling: This powerful method allows for the direct alkynylation of the pyridine ring by coupling with a terminal alkyne. soton.ac.ukresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govlibretexts.orgwright.edu This methodology provides access to a variety of alkynyl-substituted pyridines. soton.ac.uk
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 5- and 6-bromo-3-fluoro-2-cyanopyridines | Terminal alkynes | Not specified | Not specified | Not specified | Room Temp | High soton.ac.uk |
| 3-(2-iodophenyl)sydnone | Trimethylsilyl acetylene | Not specified | Not specified | Not specified | Not specified | Good wright.edu |
Copper-catalyzed or mediated cross-coupling reactions offer a valuable alternative to palladium-based systems, often providing complementary reactivity. ucf.edu These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O bonds. While detailed examples specifically for this compound are not prevalent in the provided search results, the general principles of copper-mediated couplings with aryl iodides are well-established. nih.govnih.gov For instance, Ullmann-type reactions can be used to couple aryl iodides with alcohols, amines, and thiols.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.gov They can catalyze the coupling of aryl halides with a broad range of partners, including organoboron reagents in Suzuki-Miyaura type reactions. nih.govrsc.org Nickel catalysts can also be effective for substrates that are challenging for palladium systems. researchgate.net DFT studies on nickel-catalyzed Suzuki-Miyaura couplings have provided insights into the reaction mechanisms, including the stages of oxidative addition, transmetalation, and reductive elimination. rsc.org Research has shown that nickel catalysts can efficiently couple arylboronic acids with substrates like 2-fluorobenzofurans through C-F bond activation, suggesting potential applicability to fluorinated pyridines. beilstein-journals.org
Nucleophilic Substitutions Involving the Iodo Moiety
While cross-coupling reactions are more common, the iodo group can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, facilitates this type of reaction. However, due to the high reactivity of the iodo group in metal-catalyzed processes, SNAr reactions at this position are less frequently employed. The reactivity of perfluorinated pyridines towards SNAr is well-documented, highlighting the activating effect of fluorine atoms on the ring. nih.gov
Reductive Dehalogenation Pathways and Radical Processes
The carbon-iodine bond can be cleaved to generate a hydrogen atom in its place through reductive dehalogenation. This can be achieved using various reducing agents or under catalytic hydrogenation conditions. Additionally, the C-I bond can undergo homolytic cleavage to form a pyridyl radical, which can then participate in subsequent radical-mediated reactions. For instance, studies on copper-mediated reactions have considered the possibility of aryl radical intermediates, though in some cases, evidence has pointed against such pathways. nih.gov
Reactivity Pertaining to the Fluoro Moiety (C-5)
The fluorine atom at the C-5 position significantly influences the molecule's reactivity, primarily through its involvement in nucleophilic aromatic substitution and its ability to direct functionalization.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The fluorine atom at the C-5 position of the pyridine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a consequence of the electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen, which polarizes the C-F bond and activates the ring toward nucleophilic attack. nih.govnih.gov Generally, in SNAr reactions of halo-aromatic compounds, the rate of reaction is often highest for the fluoro-substituted compound due to the high electronegativity of fluorine, which facilitates the initial rate-determining addition of the nucleophile. nih.govacs.org
The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine (B119429). nih.govacs.org This enhanced reactivity of fluoropyridines allows SNAr reactions to proceed under milder conditions, which is advantageous when working with complex molecules containing sensitive functional groups. acs.org For less activated systems, such as 3-fluoropyridines, these reactions can still be achieved, sometimes with the aid of a superbase catalyst. acs.org
While the fluorine at C-5 is a primary site for SNAr, the reactivity can be influenced by the other substituents. The presence of electron-withdrawing groups elsewhere on the ring can further enhance the rate of substitution. sci-hub.se Conversely, electron-donating groups may decrease the reactivity. The steric hindrance from the adjacent methyl group at C-3 in this compound could also play a role in the reaction kinetics. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines
| Fluoropyridine Substrate | Nucleophile | Product | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | nih.govacs.org |
| 2-Fluoropyridine | Piperidine | N-(Pyridin-2-yl)piperidine | nih.gov |
| 3-Fluoropyridine | Alkyl Cyanide (with superbase) | 3-Alkylcyanopyridine | acs.org |
| 2-Fluoro-1-nitrobenzene | Benzylamine | N-Benzyl-2-nitroaniline | rsc.org |
Fluorine-Directed Functionalizations and Activation Effects
The fluorine atom can act as a directing group in certain reactions, most notably in ortho-lithiation. This reaction involves the deprotonation of the carbon atom adjacent to the fluorine by a strong base, such as lithium diisopropylamide (LDA). acs.orgresearchgate.netresearchgate.net The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. For 3-fluoropyridine, lithiation occurs regioselectively at the C-4 position. researchgate.net
The fluorine atom's strong inductive electron-withdrawing effect activates the pyridine ring, making it more susceptible to certain transformations. This activation is not limited to SNAr reactions. The interaction between a C-F bond and an adjacent aromatic ring can lead to a significant increase in the rate of electrophilic aromatic substitution on that ring, demonstrating a through-space activating effect. researchgate.net
Reactivity at the Methyl Position (C-3)
The methyl group at the C-3 position offers a site for side-chain functionalization, allowing for the introduction of various new functionalities.
Side-Chain Functionalization Strategies (e.g., Oxidation, Halogenation, Condensation)
The methyl group of 3-methylpyridine (B133936) (3-picoline) and its derivatives can undergo a variety of transformations. Oxidation can convert the methyl group into a carboxylic acid, an aldehyde, or other oxygenated derivatives. Halogenation, typically with N-bromosuccinimide (NBS) or other halogenating agents, can introduce one or more halogen atoms to the methyl group, creating a benzylic-type halide that is itself a useful synthetic intermediate.
Condensation reactions are also possible. The acidic protons of the methyl group, particularly when activated by the pyridine ring, can participate in condensations with aldehydes and ketones to form larger, more complex structures. These strategies are fundamental in the elaboration of the 3-methylpyridine core.
Pyridine Ring System Reactivity
Electrophilic Aromatic Substitution Potentials of the Pyridine Core
The pyridine ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. Reactions such as nitration or halogenation typically require harsh conditions. However, the substituents on the ring can modulate this reactivity.
One common strategy to enhance the reactivity of pyridines towards electrophiles is the formation of the corresponding N-oxide. The N-oxide is more electron-rich than the parent pyridine and can undergo electrophilic substitution more readily. For instance, direct fluorination of a pyridine N-oxide has been demonstrated to produce meta-fluorinated pyridines. nih.gov This suggests that conversion of this compound to its N-oxide could be a viable strategy to promote further functionalization of the pyridine ring via electrophilic attack.
Cycloaddition Reactions Involving the Pyridine Nucleus
While specific studies on cycloaddition reactions involving this compound are not extensively documented, the reactivity of related nitrogen-containing heterocyclic systems, such as pyridazines, provides a valuable framework for understanding its potential behavior. Cycloaddition reactions are powerful tools for the synthesis of complex fused-ring systems. For instance, [3+2] cycloaddition reactions of cycloimmonium ylides with various dipolarophiles are known to be highly stereospecific and regioselective. nih.gov
In related pyridazine (B1198779) systems, [3+2] cycloaddition reactions have been successfully employed to synthesize novel fluoro-pyridazine derivatives. nih.gov These reactions often proceed with modest to good yields, highlighting the efficiency of this pathway. nih.gov The reaction of pyridazinium ylides with nonsymmetrical dipolarophiles like methyl propiolate occurs with complete regioselectivity. nih.gov Such high selectivity is a key feature of these cycloaddition reactions.
Considering the electronic properties of the pyridine ring in this compound, which is influenced by the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom, it is plausible that it could participate in cycloaddition reactions. The specific conditions and outcomes would, however, be highly dependent on the nature of the reacting partner and the reaction conditions. The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, could make it a suitable component in certain cycloaddition reactions.
Stereochemical and Regiochemical Control in Reactions of this compound
The substituents on the pyridine ring of this compound play a crucial role in directing the stereochemistry and regiochemistry of its reactions. The fluorine at the 5-position, the iodine at the 2-position, and the methyl group at the 3-position create a unique electronic and steric environment that influences the approach of incoming reagents.
In studies of similarly complex pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective nucleophilic aromatic substitution (SNAr) reactions have been demonstrated. researchgate.net The positions of the various halogen substituents direct the site of nucleophilic attack. By analogy, in this compound, the iodine atom, being the most polarizable and a good leaving group, is expected to be the primary site for substitution reactions. The fluorine and methyl groups would then exert a significant influence on the regioselectivity of such transformations.
The interplay between the electronic effects of the electron-withdrawing fluorine and the steric hindrance imposed by the methyl group and the large iodine atom would be critical in determining the outcome of reactions. For instance, in metalation reactions, the position of deprotonation would be directed by the combined influence of these substituents.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics and thermodynamics of reactions involving this compound are governed by the stability of the starting material, intermediates, and products, as well as the energy barriers of the transition states. The presence of the fluorine atom can significantly impact the reaction rates and equilibrium positions.
For example, in the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones, elevated temperatures were found to be necessary for the complete formation of the pyridine product, suggesting a significant activation energy barrier for the cyclization step. acs.org While this is a synthetic rather than a reactivity study of the final product, it provides insight into the thermodynamics of forming a fluorinated pyridine ring.
The relative bond strengths (C-I vs. C-F) and the electronic stabilization or destabilization of intermediates will be key factors. The C-I bond is significantly weaker than the C-F bond, making it the more likely site for bond cleavage in many reactions. Thermodynamic data for related compounds can provide an estimation of the expected energetics for reactions involving this compound.
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry offers a powerful lens for investigating the intricate details of reaction mechanisms and the fleeting nature of transition states, which are often difficult to study experimentally. mdpi.com For a molecule like this compound, computational studies can elucidate the influence of its substituents on its reactivity.
Studies on the constitutional isomer, 2-Fluoro-4-iodo-5-methylpyridine, using Density Functional Theory (DFT) have provided insights into its geometrical optimization, electronic properties, and reactive sites. researchgate.net Such computational analyses include the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can further identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.net
For this compound, similar computational approaches could be employed to:
Model the transition states of potential reactions, such as nucleophilic aromatic substitution or cycloaddition.
Calculate the activation energies to predict reaction kinetics.
Determine the relative energies of possible regioisomeric products to predict regioselectivity.
Analyze the natural bond orbitals (NBO) to understand the intramolecular electronic interactions that govern its stability and reactivity.
Below is a hypothetical data table illustrating the type of information that could be generated from a computational study of this compound, based on findings for a related isomer. researchgate.net
Table 1: Calculated Electronic Properties of a Fluoro-iodo-methylpyridine Isomer
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 4.7 eV |
| Dipole Moment | 2.1 D |
This data is illustrative and based on a related isomer; specific values for this compound would require dedicated computational analysis.
Such computational data provides a quantitative basis for understanding the chemical behavior of this compound and for designing new synthetic routes and novel molecules with desired properties.
Applications of 5 Fluoro 2 Iodo 3 Methylpyridine As a Synthetic Intermediate
Synthesis of Fluorinated Heterocyclic Scaffolds and Complex Organic Molecules
There is no specific data available detailing the use of 5-Fluoro-2-iodo-3-methylpyridine in the synthesis of other fluorinated heterocyclic systems or complex organic molecules.
Role in the Elaboration of Pharmaceutical Intermediates
No published research was found that identifies this compound as an intermediate in the synthesis of pharmaceutical compounds.
Contributions to Agrochemical Intermediate Synthesis
While related fluorinated methylpyridines are crucial in agrochemicals, there is no specific information linking this compound to the synthesis of agrochemical intermediates. agropages.comnih.govjst.go.jp
Precursor in the Development of Advanced Materials
Information regarding the use of this compound as a precursor for polymers or liquid crystals is not present in the available literature. Research in this area has been documented for other fluorinated pyridines, such as perfluoropyridine in polymer synthesis. mdpi.com
Polymer Synthesis Utilizing this compound Derivatives
No specific examples or studies were found.
Liquid Crystal Precursors Derived from this compound Scaffolds
No specific examples or studies were found, although fluorination is a known strategy in liquid crystal design. biointerfaceresearch.com
Utilization in Ligand and Catalyst Design for Organic Transformations
There is no available data on the application of this compound in the design of ligands or catalysts.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 5 Fluoro 2 Iodo 3 Methylpyridine Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Products and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural analysis of 5-Fluoro-2-iodo-3-methylpyridine derivatives. ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize these molecules.
¹H NMR spectroscopy allows for the determination of the number and connectivity of protons in the molecule. Chemical shifts and coupling constants (J-values) of the aromatic protons on the pyridine (B92270) ring and the methyl group protons provide key insights into the substitution pattern.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing information about the positions of the fluoro, iodo, and methyl substituents on the pyridine ring. chemicalbook.com
¹⁹F NMR spectroscopy is particularly valuable for fluorine-containing compounds. icpms.cz The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a powerful probe for identifying the position of the fluorine atom on the pyridine ring. Furthermore, through-bond ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide crucial information for assigning the structure of reaction products and for studying conformational preferences. icpms.czsemanticscholar.org In some cases, diastereotopic fluorine atoms in chiral derivatives can give rise to distinct signals, a phenomenon known as anisochrony, which can be used to probe the stereochemistry of the molecule. semanticscholar.org
Data Table: Representative NMR Data for a Halogenated Pyridine Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 8.15 | d | 8.4 |
| 7.75 | m | ||
| 7.50 | m | ||
| ¹³C | 163.7 | d | J(C,F) = 249.8 |
| 156.1 | s | ||
| 148.1 | s | ||
| 136.8 | s | ||
| 115.7 | d | J(C,F) = 21.7 | |
| ¹⁹F | -112.38 | s |
This table presents example data for a fluorinated quinoline (B57606) derivative to illustrate the type of information obtained from NMR spectroscopy. rsc.org
Mass Spectrometry for Unambiguous Product Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a product. rsc.org
The fragmentation pattern observed in the mass spectrum can offer valuable structural information. The molecule fragments in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For instance, the loss of an iodine atom or a methyl group would result in characteristic fragment ions. By analyzing these fragmentation pathways, it is possible to distinguish between different isomers and to gain insights into the reaction mechanisms that led to the formation of the product.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsion angles. This technique is unparalleled in its ability to determine the absolute stereochemistry of chiral centers and to analyze the preferred conformation of the molecule in the solid state. The resulting crystal structure provides a detailed and unambiguous picture of the molecular architecture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Pathways
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
FT-IR and Raman spectra of this compound derivatives exhibit characteristic absorption bands or scattering peaks corresponding to the vibrations of specific bonds, such as C-F, C-I, C-H, and the pyridine ring vibrations. researchgate.net For example, the C-F stretching frequency is typically observed in a specific region of the infrared spectrum. researchgate.net Changes in the positions and intensities of these vibrational bands can be used to monitor the progress of a reaction, identify the formation of new functional groups, and confirm the identity of the product. researchgate.netrsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational spectra and aid in the assignment of the observed bands. researchgate.netresearchgate.net
Data Table: Characteristic Vibrational Frequencies for Halogenated Pyridines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-F | Stretching | 1150 - 1250 |
| C-Br | Stretching | 600 - 670 |
| N-H | Asymmetric Stretching | ~3500 |
| N-H | Symmetric Stretching | ~3500 |
| C=O | Stretching | ~1750 |
This table provides typical ranges for vibrational frequencies of functional groups found in pyridine derivatives. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions and photophysical properties of molecules.
UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states. The absorption spectrum of this compound derivatives typically shows characteristic absorption bands in the ultraviolet and visible regions, which can be attributed to π → π* and n → π* transitions within the pyridine ring system. researchgate.net The position and intensity of these bands can be influenced by the substituents on the ring and the solvent polarity. researchgate.net
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the structure of the excited state and the dynamics of the relaxation process. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be a useful parameter for characterizing the photophysical properties of a compound. mdpi.com These photophysical properties are important for applications in areas such as molecular probes and materials science. mdpi.com
Theoretical and Computational Investigations of 5 Fluoro 2 Iodo 3 Methylpyridine
Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of 5-Fluoro-2-iodo-3-methylpyridine. These computational approaches allow for the optimization of the molecule's geometry and the calculation of various electronic properties.
DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter for assessing chemical reactivity and stability. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) analysis helps to identify the electron-rich and electron-deficient regions of the molecule, which is essential for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular interactions, such as hyperconjugative interactions and charge delocalization within the molecule. researchgate.net These calculations can also predict properties like Mulliken charges and nonlinear optical (NLO) properties. researchgate.net
Table 1: Calculated Physicochemical Properties of this compound and Related Compounds
| Property | Value | Reference Compound(s) |
| Molecular Weight | 237.01 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | N/A |
| logP | 2.13372 | N/A |
| Hydrogen Bond Acceptors | 1 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Rotatable Bonds | 0 | N/A |
| Melting Point | 38-42 °C | 2-fluoro-3-iodo-5-methylpyridine |
| Density | 1.598 g/mL at 25 °C | 2-Bromo-5-fluoro-3-methylpyridine |
This table presents a compilation of calculated and experimental data for this compound and structurally similar compounds to provide a comparative overview of their physicochemical properties. Data is sourced from various chemical databases. sigmaaldrich.comsigmaaldrich.comchemscene.com
Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly its interactions with other molecules and the effects of solvents. These simulations provide a time-evolved picture of the system at an atomic level, offering insights into intermolecular forces and solvation phenomena.
The influence of different solvents on the properties of similar pyridine (B92270) derivatives has been investigated computationally. researchgate.net Such studies reveal that while molecular parameters might be slightly affected by solvent polarity, vibrational frequencies and other chemical properties can be significantly influenced. researchgate.net MD simulations can be used to explore how this compound interacts with various solvent environments, which is crucial for understanding its behavior in solution-phase reactions. These simulations can also shed light on the stability of the compound in different media. researchgate.net
Prediction of Novel Reaction Pathways and Catalytic Cycles
Computational methods are instrumental in predicting novel reaction pathways and potential catalytic cycles involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms.
For instance, theoretical studies on the formylation of fluoropyridines have explored different reaction pathways. researchgate.net Such computational investigations can help in designing new synthetic routes and understanding the factors that control the regioselectivity and efficiency of reactions. While specific studies on this compound's catalytic cycles are not extensively documented, the principles of computational reaction prediction can be readily applied to this molecule to explore its potential in catalysis.
Spectroscopic Property Simulations for Mechanistic Interpretation
The simulation of spectroscopic properties is a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra can be compared with experimental measurements.
DFT calculations are commonly used to predict vibrational frequencies (IR and Raman spectra). researchgate.net The calculated wavenumbers, after appropriate scaling, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about electronic transitions within the molecule. researchgate.net These spectroscopic simulations are invaluable for confirming the identity of synthesized compounds and for gaining a deeper understanding of their electronic structure.
Structure-Reactivity Relationship Studies and Predictive Modeling
Structure-reactivity relationship studies aim to correlate the molecular structure of a compound with its chemical reactivity. For this compound, computational models can be developed to predict its reactivity in various chemical transformations.
Quantum chemical descriptors derived from DFT calculations, such as HOMO-LUMO energies, electronegativity, chemical potential, and hardness, are used to quantify the reactivity of molecules. researchgate.net By comparing these descriptors for a series of related compounds, it is possible to establish trends and make predictions about their relative reactivity. For example, studies on fluoro-substituted pyridines have shown how the position of the fluorine atom can influence their biological activity, providing a basis for structure-activity relationship (SAR) studies. nih.gov
Analysis of Halogen Bonding and Other Non-Covalent Interactions
The presence of both fluorine and iodine atoms in this compound makes the study of non-covalent interactions, particularly halogen bonding, highly relevant. Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. researchgate.netrsc.org
The iodine atom in this compound can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or oxygen. researchgate.netacs.org Computational methods, including DFT and ab initio calculations, are used to characterize the strength and geometry of these interactions. rsc.orgresearchgate.net The analysis of the molecular electrostatic potential surface can reveal the "sigma-hole," a region of positive electrostatic potential on the halogen atom that is responsible for this interaction. researchgate.net Understanding these non-covalent forces is crucial for predicting the crystal packing of the molecule and its interactions with biological targets. pageplace.denih.govresearchgate.net
Future Perspectives and Emerging Research Directions for 5 Fluoro 2 Iodo 3 Methylpyridine Chemistry
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from traditional batch processing to continuous flow chemistry is a pivotal development for the synthesis of pharmaceutical ingredients and other fine chemicals. chemcopilot.com For a valuable intermediate like 5-Fluoro-2-iodo-3-methylpyridine, this shift promises enhanced safety, reproducibility, and scalability.
The application of flow chemistry has been successfully demonstrated for the synthesis of complex molecules, including those containing heterocyclic cores similar to pyridine (B92270). chemcopilot.com For instance, the synthesis of the drug Imatinib has been adapted to a continuous flow process. chemcopilot.com These platforms enable the rapid generation of compound libraries for screening purposes by systematically varying reactants and conditions, a process that can accelerate the discovery of new bioactive molecules derived from the this compound scaffold. nips.cc
Table 1: Comparison of Batch vs. Flow Synthesis for Specialty Chemicals
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Complex, requires re-optimization | Direct, linear scalability |
| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes |
| Reproducibility | Can be variable between batches | High, due to precise parameter control |
| Process Control | Limited | Superior control over temperature, pressure, mixing |
| Integration | Difficult to integrate multiple steps | Easily coupled with in-line analysis and purification nips.cc |
By adopting these technologies, the production of this compound and its derivatives can become more efficient and cost-effective, facilitating its broader use in research and development.
Exploration of Photoredox Catalysis and Electrochemistry with this compound
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. rsc.org The unique electronic properties of this compound make it an intriguing substrate for such reactions. The carbon-iodine bond is a key functional group that can readily participate in single-electron transfer (SET) processes upon interaction with a photoexcited catalyst. nih.gov
Research into the synthesis of related 3-fluoropyridines has demonstrated the viability of photoredox-mediated coupling reactions. nih.gov In one study, α,α-difluoro-β-iodoketones were successfully coupled with silyl (B83357) enol ethers using an iridium-based photocatalyst under blue LED irradiation. nih.gov The mechanism involves the reduction of the carbon-iodine bond by the photoexcited catalyst to generate a radical intermediate, which then engages in the bond-forming step. nih.gov A similar strategy could be employed to functionalize the 2-position of the this compound ring, opening up new avenues for creating complex molecular architectures.
Table 2: Potential Photoredox Reactions Involving Halogenated Pyridines
| Reaction Type | Reactant 1 | Reactant 2 | Potential Product |
| C-C Coupling | This compound | Alkene/Alkyne | 2-Alkylated/Alkenylated Pyridine |
| C-N Coupling | This compound | Amine/Amide | 2-Aminated Pyridine |
| C-O Coupling | This compound | Alcohol/Phenol | 2-Alkoxylated Pyridine |
| Trifluoromethylation | This compound | CF₃ Source | 2-Trifluoromethyl-5-fluoro-3-methylpyridine |
The combination of photochemistry and electrochemistry (photoelectrochemistry) represents another frontier, offering alternative ways to generate reactive intermediates and drive reactions. acs.org Cyclic voltammetry studies on related iodinated compounds have been used to determine their reduction potentials, providing crucial data for designing electro- and photocatalytic cycles. nih.gov Exploring these modern synthetic methods will undoubtedly unlock new chemical space for this compound.
Bioorthogonal Chemical Applications of this compound Scaffolds
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.govmit.edu These highly selective reactions are invaluable for applications like in-vivo imaging, drug targeting, and understanding protein function. nih.govmit.edu The this compound scaffold possesses features that make it a promising candidate for the development of new bioorthogonal probes and reagents.
The carbon-iodine bond is particularly useful in this context, as it can participate in a variety of metal-catalyzed cross-coupling reactions, which have been established as bioorthogonal transformations. nih.govmit.edu For example, a molecule containing the this compound core could be selectively coupled to another molecule bearing a compatible functional group (e.g., a boronic acid or alkyne) under biocompatible conditions.
The pyridine ring itself can be a core structure for bioactive compounds, and the fluorine atom can enhance properties such as metabolic stability and binding affinity. researchgate.net By attaching a reporter tag (like a fluorophore) or a therapeutic agent to the this compound scaffold via a bioorthogonal linkage, researchers could create powerful tools for diagnostics and therapy. researchgate.net
Development of Machine Learning and Artificial Intelligence Approaches for Reaction Prediction and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. chemcopilot.comrjptonline.org For a versatile building block like this compound, AI and machine learning (ML) can accelerate the discovery of new reactions and optimize synthesis protocols. mdpi.com
ML models are now being trained on vast databases of chemical reactions to predict the outcomes of previously unseen reactant combinations. nih.govnih.gov These models can identify the most likely product, rank potential side products, and even suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the amount of trial-and-error experimentation needed. chemcopilot.commdpi.com For instance, a neural network could be trained to predict the success of a Suzuki or Buchwald-Hartwig coupling reaction using this compound with a variety of coupling partners. nih.gov
Furthermore, AI is being applied to retrosynthesis, where algorithms suggest synthetic pathways to a target molecule. mdpi.com By inputting a complex derivative of this compound, these tools could propose multiple synthesis routes, drawing from a combination of established chemical knowledge and patterns learned from data. nih.gov This computational approach, often combined with automated synthesis platforms, creates a closed loop where AI proposes reactions, robots perform them, and the results are fed back to refine the models, leading to a rapid acceleration in chemical discovery. mdpi.com
Sustainable and Circular Economy Considerations in this compound Production and Utilization
The principles of green chemistry and the circular economy are increasingly guiding the chemical industry towards more sustainable practices. rjptonline.org This involves minimizing waste, conserving energy and resources, and designing products that can be reused or recycled. rjptonline.org The production and use of this compound can be viewed through this lens to identify opportunities for improvement.
Key areas for sustainable production include:
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.
Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste and energy consumption. The use of photocatalysis, as discussed earlier, aligns with green chemistry principles by using light as a "traceless" reagent.
Solvent Selection: Prioritizing the use of greener solvents or solvent-free conditions.
Energy Efficiency: Employing methods like flow chemistry that offer better heat transfer and can reduce energy inputs compared to large batch reactors. chemcopilot.com
In the context of a circular economy, the focus extends to the entire lifecycle of the molecule. For applications in areas like agrochemicals, designing molecules that are effective but also biodegradable can prevent long-term environmental accumulation. It is estimated that circular economy strategies could significantly reduce material costs and CO2 emissions. rjptonline.org Applying these principles to the synthesis and application of this compound will be crucial for its long-term viability and environmental acceptance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Fluoro-2-iodo-3-methylpyridine, and how can side reactions be minimized?
- Methodological Answer : Halogenation and cross-coupling strategies are common. For example, iodination of fluorinated pyridine precursors (e.g., via electrophilic substitution) using iodine monochloride (ICl) in acetic acid at 0–5°C minimizes overhalogenation . Methyl group introduction may involve nucleophilic substitution (e.g., using methyl Grignard reagents) under inert conditions. Side reactions like dehalogenation or ring oxidation can be suppressed by controlling temperature and using stabilizing ligands (e.g., 2,2,6,6-tetramethylpiperidine) .
Q. How can spectroscopic techniques (NMR, MS, UV/Vis) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- 19F NMR : Distinct chemical shifts for fluorine in the 2-position (typically δ −110 to −120 ppm) due to electron-withdrawing iodine and methyl groups .
- ESI-MS : Characteristic isotopic patterns from iodine (M+2 peak ~100% intensity) and fluorine (no isotopic splitting) confirm molecular identity .
- UV/Vis : Absorbance maxima (~270–290 nm) reflect conjugation disruption by iodine and methyl groups; solvent polarity effects (e.g., red shifts in DMSO) differentiate substituent electronic contributions .
Q. What are common functionalization reactions for the iodine substituent in this compound?
- Methodological Answer : The iodine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄ catalyst) or nucleophilic substitution (e.g., with amines or thiols in DMF at 80°C). Steric hindrance from the 3-methyl group may reduce reactivity at the 2-position, requiring optimized ligand systems (e.g., XPhos) for efficient coupling .
Advanced Research Questions
Q. How does the electronic interplay between fluorine, iodine, and methyl groups influence regioselectivity in substitution reactions?
- Methodological Answer : Computational modeling (DFT) reveals iodine’s inductive electron-withdrawing effect dominates, directing electrophiles to the 4- and 6-positions. The methyl group’s steric bulk further restricts accessibility at the 3-position, as shown in docking studies of similar pyridine derivatives . Experimental validation via competitive reactions (e.g., nitration or bromination) under kinetic vs. thermodynamic conditions can map regiochemical outcomes .
Q. What strategies resolve contradictions in catalytic activity data when using this compound in metal-mediated reactions?
- Methodological Answer : Contradictions often arise from iodine’s dual role as a directing group and catalyst poison. Systematic screening of additives (e.g., CuI to stabilize Pd catalysts) and reaction monitoring via in situ IR or HPLC-MS can identify dehalogenation pathways . Comparative studies with non-iodinated analogs (e.g., 5-Fluoro-3-methylpyridine) isolate iodine’s impact on reaction efficiency .
Q. How can this compound be integrated into structure-activity relationship (SAR) studies for enzyme inhibitors?
- Methodological Answer : As a CYP1B1 inhibitor scaffold, introduce substituents at the iodine site (e.g., aryl groups via cross-coupling) and test inhibitory activity using EROD assays. Fluorine’s electronegativity enhances binding to heme iron, while the methyl group modulates lipophilicity, as demonstrated in estrane-pyridine derivatives . Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies of CYP1B1 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
